![molecular formula C18H20F6N2O5 B2503209 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate CAS No. 338395-39-4](/img/structure/B2503209.png)

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

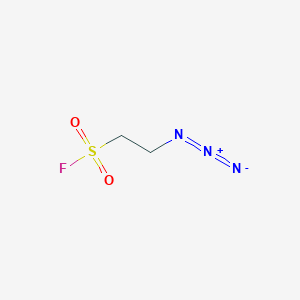

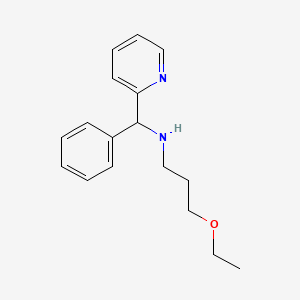

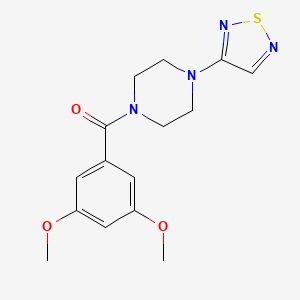

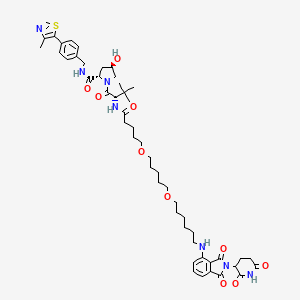

The synthesis of related compounds involves reactions with primary amines and quinones, as seen in the formation of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones . Additionally, the synthesis of bis(carbamates) through 1,3-dipolar cycloaddition reactions is reported, which could be relevant to the synthesis of the compound . The sodium anion of an alcohol-derived benzoylcarbamate is used for intramolecular delivery of amino nitrogen to electrophilic carbon centers, which may be a method applicable to synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of benzoylcarbamate derivatives is influenced by the substituents on the nitrogen atom, as indicated by the absence of intramolecular hydrogen bonding in the solid-state structure of certain derivatives . This suggests that the molecular structure of "[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate" would also be affected by its specific substituents.

Chemical Reactions Analysis

The chemical reactions involving benzoylcarbamate derivatives include the formation of amino alcohols and amino sugars through cyclization . The electrochemical properties of related compounds show a proton-sensitive quasi-reversible redox couple, which could be indicative of the electrochemical behavior of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylcarbamate derivatives are determined by their molecular structure and the substituents present. The electrochemical analysis of related compounds reveals that the conjugation of the O C–C–N frame has a lesser contribution to the quasi-reversible cycle, but the cycle is affected by the variation of the substituents on the nitrogen atom . This implies that the physical and chemical properties of "[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate" would be similarly influenced by its unique structure and substituents.

Wissenschaftliche Forschungsanwendungen

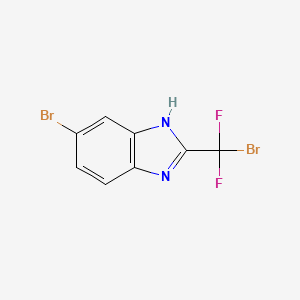

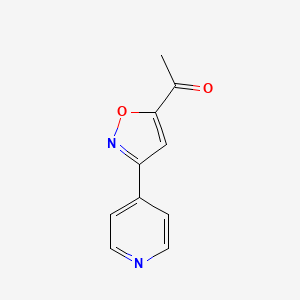

Synthesis of α-trifluoromethyl α-amino acids Researchers developed a new route for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the versatility of partially fluorinated oxazoles in organic synthesis. This method demonstrates the potential of specific trifluoromethylated compounds in the synthesis of complex amino acids (Burger et al., 2006).

Novel Sulfonated Nanofiltration Membranes A study introduced novel sulfonated aromatic diamine monomers to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes showed improved water flux for dye treatment experiments without compromising dye rejection. This application highlights the role of chemical engineering in enhancing separation processes and water treatment technologies (Liu et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWVGOVUSFQQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)